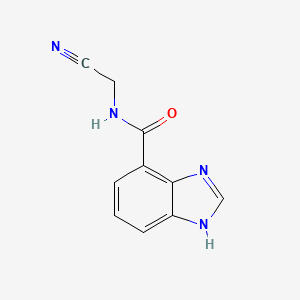

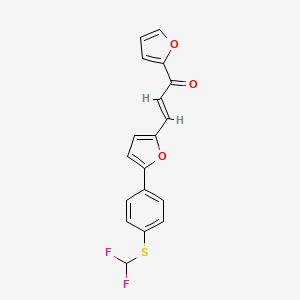

![molecular formula C16H14N2O3 B2679634 3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid CAS No. 929971-61-9](/img/structure/B2679634.png)

3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid” is a chemical compound with the molecular formula C16H14N2O3 . It’s a member of the imidazo[1,2-a]pyridines class of compounds, which have attracted significant interest due to their promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “this compound”, has been achieved through various methods. A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, involving the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .科学的研究の応用

Synthesis and Biological Activity

This compound has been explored for its potential in creating new therapeutic agents. For example, studies have demonstrated the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents. These compounds begin with cyclization of aminopyridines and chloro ketones to give imidazo[1,2-a]pyridines. Despite not displaying significant antisecretory activity in models, some demonstrated notable cytoprotective properties (Starrett et al., 1989).

Bio-imaging Applications

In the field of bio-imaging, derivatives of benzoic acid have been tailored to self-assemble with lanthanide ions, forming neutral bimetallic helicates. These complexes are significant for their luminescence properties, which can be utilized in bio-imaging probes. The conditional stability and the ability to sensitize the luminescence of Eu(III) and Tb(III) in aerated water at physiological pH make these compounds particularly interesting for in-cellulo luminescence imaging (Chauvin et al., 2008).

Antimicrobial and Molluscicidal Activity

Research into the antimicrobial and molluscicidal activity of prenylated benzoic acid derivatives, isolated from plant sources, has indicated significant bioactivity. These studies not only expand our understanding of natural product chemistry but also offer insights into developing new agents for controlling harmful organisms (Orjala et al., 1993).

Corrosion Inhibition

Benzimidazole derivatives, including those related to 3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid, have been studied for their potential as corrosion inhibitors. These compounds exhibit the ability to suppress the corrosion of metals in acidic environments, a property that can be leveraged in industrial applications to enhance the lifespan and integrity of metal structures (Khaled, 2003).

作用機序

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have been used in medicine and are known to interact with γ-aminobutyric acid receptors .

Mode of Action

It’s worth noting that similar compounds, like zolpidem, exert their hypnotic effect by blocking γ-aminobutyric acid receptors .

Biochemical Pathways

It can be inferred from similar compounds that the γ-aminobutyric acid pathway might be involved .

Result of Action

Similar compounds are known to have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .

将来の方向性

The future directions for research on “3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid” and similar compounds could involve further exploration of their bioactivity and potential applications in medicinal chemistry. The development of more efficient synthesis methods, particularly considering environmental concerns and economic aspects, could also be a focus .

特性

IUPAC Name |

3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-11-5-6-15-17-13(9-18(15)8-11)10-21-14-4-2-3-12(7-14)16(19)20/h2-9H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVWRNDUJLGJGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)COC3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2679551.png)

![2-Azaspiro[4.4]nonane-1,7-dione](/img/structure/B2679555.png)

![N-(5-methylisoxazol-3-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2679560.png)

![7-(3-chlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2,5-dimethyl-N-phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2679568.png)

![(4-(3-methoxypyrrolidin-1-yl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2679571.png)

![3-fluoro-4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2679574.png)